Cas no 550998-59-9 (7-Bromobenzofuran-2-carboxylic acid)
7-Bromobenzofuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-1-benzofuran-2-carboxylic acid
- 7-bromobenzofuran-2-carboxylic acid
- 2-BENZOFURANCARBOXYLIC ACID,7-BROMO
- 2-BENZOFURANCARBOXYLIC ACID, 7-BROMO-
- 7-BROMO-2-BENZOFURANCARBOXYLIC ACID
- Z393620108
- SCHEMBL2198159
- EN300-39651
- 7-BROMO-1-BENZOFURAN-2-CARBOXYLICACID
- DB-014651
- CS-0039517
- AKOS005136758
- DTXSID80591926
- AS-38405
- OPYANDYWSZSRSD-UHFFFAOYSA-N
- AB01000949-01
- SY174235
- MFCD10699647
- 550998-59-9
- MB08955
- XH1152
- 7-Bromobenzofuran-2-carboxylic acid
-
- MDL: MFCD10699647
- Inchi: 1S/C9H5BrO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)
- InChI Key: OPYANDYWSZSRSD-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C=C(C(=O)O)OC=21
Computed Properties
- Exact Mass: 239.94200
- Monoisotopic Mass: 239.942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 50.4A^2
Experimental Properties
- Density: 1.784
- Boiling Point: 370.9°C at 760 mmHg
- Flash Point: 178.1°C
- Refractive Index: 1.679
- PSA: 50.44000
- LogP: 2.89350
7-Bromobenzofuran-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Bromobenzofuran-2-carboxylic acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Bromobenzofuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158175-5g |
7-Bromo-1-benzofuran-2-carboxylic acid |
550998-59-9 | 95% | 5g |
$533 | 2021-06-08 | |
| Chemenu | CM158175-10g |
7-Bromo-1-benzofuran-2-carboxylic acid |
550998-59-9 | 95% | 10g |
$800 | 2021-06-08 | |
| Alichem | A019095226-1g |
7-Bromobenzofuran-2-carboxylic acid |
550998-59-9 | 95% | 1g |
$274.54 | 2023-09-01 | |
| Alichem | A019095226-5g |
7-Bromobenzofuran-2-carboxylic acid |
550998-59-9 | 95% | 5g |
$809.12 | 2023-09-01 | |
| TRC | B680563-25mg |
7-Bromobenzofuran-2-carboxylic acid |
550998-59-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B680563-50mg |
7-Bromobenzofuran-2-carboxylic acid |
550998-59-9 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B680563-100mg |
7-Bromobenzofuran-2-carboxylic acid |
550998-59-9 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B680563-250mg |
7-Bromobenzofuran-2-carboxylic acid |
550998-59-9 | 250mg |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP059-50mg |
7-Bromobenzofuran-2-carboxylic acid |
550998-59-9 | 96% | 50mg |
249.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP059-200mg |
7-Bromobenzofuran-2-carboxylic acid |
550998-59-9 | 96% | 200mg |
556.0CNY | 2021-08-05 |
7-Bromobenzofuran-2-carboxylic acid Suppliers
7-Bromobenzofuran-2-carboxylic acid Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 7-Bromobenzofuran-2-carboxylic acid
Introduction to 7-Bromobenzofuran-2-carboxylic acid (CAS No. 550998-59-9)
7-Bromobenzofuran-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 550998-59-9, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, which imparts unique electronic and steric properties useful in medicinal chemistry. The presence of a bromine substituent at the 7-position and a carboxylic acid group at the 2-position enhances its reactivity, making it a valuable building block for constructing more complex molecules.
The synthesis and application of 7-Bromobenzofuran-2-carboxylic acid have garnered considerable attention in recent years due to its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to explore various pharmacophores, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial drug discovery. The benzofuran core is known for its ability to interact with biological targets such as enzymes and receptors, while the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions.
In contemporary pharmaceutical research, 7-Bromobenzofuran-2-carboxylic acid has been employed in the synthesis of small-molecule inhibitors targeting specific disease pathways. For instance, studies have demonstrated its utility in generating derivatives that modulate kinase activity, which is crucial for treating cancers and inflammatory diseases. The carboxylic acid moiety allows for amide bond formation, enabling the creation of peptidomimetics and protease inhibitors. Furthermore, the bromine substituent facilitates Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl groups and diversification of molecular structures.
Recent advancements in drug design have highlighted the importance of heterocyclic compounds like benzofurans in medicinal chemistry. 7-Bromobenzofuran-2-carboxylic acid has been integrated into libraries of compounds screened for biological activity, showcasing its potential in addressing unmet medical needs. Its incorporation into drug candidates has shown promise in preclinical studies, where it has demonstrated efficacy against various pathological conditions. The compound’s ability to undergo selective modifications makes it an attractive scaffold for medicinal chemists seeking to optimize potency and selectivity.
The chemical properties of 7-Bromobenzofuran-2-carboxylic acid (CAS No. 550998-59-9) also make it a valuable tool in materials science and agrochemical research. Its aromatic system contributes to stability, while functional groups provide opportunities for conjugation with other molecules. In agrochemical applications, derivatives of this compound have been explored for their potential as phytotoxic agents or plant growth regulators. The versatility of 7-Bromobenzofuran-2-carboxylic acid underscores its broad utility across multiple scientific disciplines.
The industrial production of 7-Bromobenzofuran-2-carboxylic acid adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced synthetic methodologies to achieve high yields while minimizing byproducts. These processes often involve multi-step reactions requiring precise control over reaction conditions, including temperature, solvent selection, and catalyst systems. The final product is rigorously tested using analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.
The growing demand for specialized intermediates like 7-Bromobenzofuran-2-carboxylic acid has spurred innovation in synthetic chemistry. Researchers are continuously exploring new synthetic routes to improve efficiency and sustainability. Green chemistry principles are being incorporated into these processes to reduce environmental impact through solvent recovery, waste minimization, and energy-efficient methodologies. Such advancements not only enhance cost-effectiveness but also align with global efforts toward sustainable chemical manufacturing.
In conclusion, 7-Bromobenzofuran-2-carboxylic acid (CAS No. 550998-59-9) represents a cornerstone compound in modern chemical synthesis and pharmaceutical development. Its unique structural features enable diverse applications across medicine, materials science, and agriculture. As research progresses, the compound will likely continue to play a pivotal role in discovering innovative solutions to complex challenges facing human health and industrial applications.
550998-59-9 (7-Bromobenzofuran-2-carboxylic acid) Related Products
- 90415-17-1(5,7-dibromo-1-benzofuran-2-carboxylic acid)
- 1247406-14-9(methyl 7-bromo-1-benzofuran-2-carboxylate)
- 1033201-65-8(Ethyl 7-bromobenzofuran-2-carboxylate)
- 10242-11-2(5-Bromo-1-benzofuran-2-carboxylic acid)
- 26028-36-4(5-Bromobenzofuran-2-carboxylic Acid Methyl Ester)
- 439107-94-5(6-bromo-1-benzofuran-2-carboxylic acid)
- 3439-02-9(4-Bromo-2-furoic acid)
- 496-41-3(Benzofuran-2-carboxylic acid)
- 190775-65-6(7-Bromo-5-chloro-1-benzofuran-2-carboxylic Acid)
- 84102-69-2(Ethyl 5-bromobenzofuran-2-carboxylate)